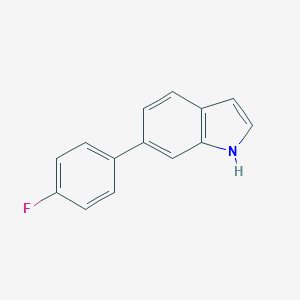

6-(4-fluorophenyl)-1H-indole

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-13-5-3-10(4-6-13)12-2-1-11-7-8-16-14(11)9-12/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYZRLREVCHREA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455425 |

Source

|

| Record name | 6-(4-FLUOROPHENYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147621-16-7 |

Source

|

| Record name | 6-(4-FLUOROPHENYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(4-fluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-(4-fluorophenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the methodologies for two prominent synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Fischer indole synthesis. Emphasis is placed on providing detailed experimental protocols, comparative data, and clear visual representations of the chemical pathways and workflows.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal methods. The Suzuki-Miyaura coupling offers a robust and high-yielding approach by forming a carbon-carbon bond between a pre-functionalized indole ring and a boronic acid derivative. Alternatively, the classic Fischer indole synthesis provides a method to construct the indole ring system from acyclic precursors, namely an arylhydrazine and a suitable carbonyl compound. This guide will explore both routes, presenting the Suzuki coupling as the more documented and direct method for this specific target molecule.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. For the synthesis of this compound, this involves the palladium-catalyzed reaction between 6-bromo-1H-indole and (4-fluorophenyl)boronic acid.

Foreword: The Strategic Synergy of Indole and Fluorine

An In-Depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products, signaling molecules like serotonin, and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides an excellent framework for interacting with a multitude of biological targets.[3] The strategic incorporation of fluorine atoms into this scaffold has unlocked a new dimension of therapeutic potential. Fluorine, being the most electronegative element, imparts unique properties: it can increase metabolic stability by blocking sites of oxidative metabolism, enhance lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby modulating binding affinity to target proteins.[1][4][5] This guide synthesizes current knowledge on the diverse biological activities of these hybrid molecules, offering a technical resource for researchers and drug development professionals.

Anticancer Activity: Targeting Malignant Proliferation

Fluorinated indole derivatives have emerged as potent anticancer agents, acting through various mechanisms to induce cell cycle arrest and apoptosis in cancer cells.[6][7][8]

Mechanism: Kinase Inhibition

A primary strategy in modern oncology is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that become dysregulated in cancer. Fluorinated indoles have been successfully designed as inhibitors of several key oncogenic kinases.

-

Receptor Tyrosine Kinases (RTKs): Sunitinib, a fluorinated indole derivative, is a multi-targeted RTK inhibitor approved by the FDA for treating renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][9] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting tumor angiogenesis.

-

BRAF Kinase: The BRAFV600E mutation is a common driver in melanoma. Certain indole-2-carboxamides containing fluorine have shown potent inhibitory activity against this mutant kinase.[10]

The causality behind this activity lies in the ability of the indole scaffold to act as a bioisostere of the natural ATP purine ring, fitting into the kinase's ATP-binding pocket. The fluorine atom often forms crucial hydrogen bonds or electrostatic interactions with amino acid residues in the active site, enhancing binding affinity and selectivity.[10]

Caption: Inhibition of an RTK signaling pathway by a fluorinated indole derivative.

Mechanism: Disruption of Microtubule Dynamics

Microtubules are essential for cell division, and disrupting their polymerization is a clinically validated anticancer strategy.[11] Certain indole derivatives can bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which arrests the cell cycle in the G2/M phase and induces apoptosis.[11][12] Fluorination at the N-1 position of the indole has been shown to enhance this activity.[12]

| Compound Class | Target Kinase | Example Activity (IC₅₀ / GI₅₀) | Cancer Cell Line | Reference |

| Indole-2-carboxamides | EGFR | 71 nM | Panc-1 (Pancreatic) | [10] |

| Indole-2-carboxamides | BRAFV600E | 77 nM | A-549 (Lung) | [10] |

| 5-Fluoro-oxindole | Multi-RTK | 26 nM | MCF-7 (Breast) | [1][10] |

| N-1 Fluorinated Indole | Tubulin | ~1-10 µM | K562 (Leukemia) | [12] |

Experimental Protocol: In-Vitro Antiproliferative MTT Assay

This protocol provides a self-validating system to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A-549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Erlotinib).[10]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Antiviral Activity: Halting Viral Replication

The structural features of fluorinated indoles make them potent inhibitors of various stages of the viral life cycle, with significant activity reported against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[4][13][14]

Mechanism: HIV-1 Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. They are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of viral RNA into DNA, a crucial step for viral integration and replication.[14] Fluorinated indole-carboxamide derivatives have demonstrated extraordinary potency, with EC₅₀ values in the nanomolar and even picomolar range against wild-type HIV-1.[4]

Caption: Site of action for a fluorinated indole NNRTI in the HIV-1 lifecycle.

Mechanism: HCV NS3-NS4A Protease Inhibition

The Hepatitis C virus relies on the NS3-NS4A protease to cleave the viral polyprotein into functional mature proteins. Inhibiting this enzyme prevents viral replication. Fluorinated isoindoline derivatives have been developed as effective inhibitors of this protease, demonstrating promising activity in both enzyme and cell-based replicon assays.[4]

| Compound Series | Viral Target | Example Activity (EC₅₀) | Assay System | Reference |

| Indole-carboxamides | HIV-1 WT | 0.0058 nM - 4.6 nM | Human T-lymphocyte (CEM) cells | [4] |

| 4-Fluoroisoindolines | HCV NS3-NS4A Protease | Potent (values not specified) | Huh-7 cell replicon assay | [4] |

| Tetracyclic Indoles (12-F) | HCV (All Genotypes) | Noteworthy Inhibitor | Cell-based assay | [13] |

Experimental Protocol: Anti-HIV-1 Replication Assay (CEM Cell-Based)

This protocol measures a compound's ability to inhibit HIV-1 replication in a human T-cell line.

-

Cell Culture: Maintain CEM-T4 cells, a human T-lymphoblastoid cell line susceptible to HIV-1 infection, in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Preparation: Prepare a stock solution of the fluorinated indole derivative in DMSO and make serial dilutions in the culture medium.

-

Infection and Treatment: Mix CEM-T4 cells with a predetermined amount of HIV-1 virus stock (e.g., strain IIIB) at a specific multiplicity of infection (MOI). Immediately add the compound dilutions to the cell-virus mixture in a 96-well plate.

-

Incubation: Incubate the plates for 6 days at 37°C and 5% CO₂. This allows for multiple rounds of viral replication, amplifying the inhibitory effect.

-

Quantification of Viral Replication: Measure the amount of HIV-1 p24 capsid protein in the cell culture supernatant using a commercial p24 antigen ELISA kit. The p24 level is a direct marker of viral replication.

-

Cytotoxicity Assessment: In a parallel plate without the virus, treat cells with the same compound dilutions to assess cytotoxicity using the MTT assay described in Section 1.3. This is crucial to ensure that the observed antiviral effect is not due to general cell death.

-

Data Analysis: Calculate the EC₅₀ (50% effective concentration) for the inhibition of p24 production and the CC₅₀ (50% cytotoxic concentration) from the MTT assay. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to determine the therapeutic window of the compound. A high SI value is desirable.

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Fluorinated indazoles (an isomer of indole) have been identified as potent inhibitors of RIP2 kinase (receptor-interacting protein 2), a key mediator in inflammatory signaling pathways.[4] Certain derivatives exhibit high inhibitory action with pIC₅₀ values greater than 8, making them promising candidates for treating inflammatory diseases.[4] The rationale is that the fluorinated scaffold can effectively occupy the ATP-binding site of the kinase, similar to the anticancer kinase inhibitors.

Caption: A generalized workflow for determining a compound's IC50 against a target kinase.

Antimicrobial Activity

With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Fluorinated indole derivatives have shown activity against a range of bacteria.[15]

-

Gram-Positive Bacteria: Derivatives of 5- or 6-fluoroindole-2,3-dione have been synthesized and screened against Staphylococcus albus.[16] Bis-indole agents have also shown activity against multidrug-resistant Staphylococcus aureus (MRSA).[17][18]

-

Gram-Negative Bacteria: Activity has also been reported against Escherichia coli.[16]

-

Mechanism of Action: While varied, some indole derivatives function as efflux pump inhibitors, restoring the efficacy of existing antibiotics.[18] Others may inhibit DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication.[19]

| Compound Class | Target Organism | Example Activity (MIC) | Reference |

| Indole-triazole derivative | S. aureus (MRSA) | 3.125 - 50 µg/mL | [18] |

| Indole-triazole derivative | Candida krusei | 3.125 - 50 µg/mL | [18] |

| Tryptamine-thiourea | S. aureus | < 1.0 µg/mL | [2][19] |

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the test bacterium (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorinated indole compound in MHB. This typically covers a range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by reading the optical density with a plate reader. This is a critical self-validating step; the positive control must show growth for the test to be valid.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Indole Scaffolds: A Technical Guide to 6-(4-fluorophenyl)-1H-indole as a Kinase Inhibitor Core

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural versatility and synthetic tractability have led to its incorporation into numerous approved drugs and clinical candidates. Within the realm of oncology and inflammatory diseases, indole derivatives have emerged as a particularly fruitful class of protein kinase inhibitors. This technical guide explores the potential of the 6-(4-fluorophenyl)-1H-indole core as a foundation for developing novel kinase inhibitors, summarizing key data, experimental approaches, and the underlying biological pathways.

Synthesis of the 6-Aryl-1H-Indole Scaffold

The synthesis of 6-aryl-1H-indoles, such as this compound, is most commonly achieved through modern cross-coupling reactions. A typical synthetic strategy involves the Suzuki-Miyaura coupling of a 6-haloindole derivative (e.g., 6-bromo-1H-indole) with an appropriately substituted arylboronic acid. This method offers high yields and broad functional group tolerance.

Kinase Inhibition Profile: A Landscape of Potential

While specific data for this compound as a kinase inhibitor is not extensively published, the broader class of 6-substituted and other phenyl-indole derivatives has shown significant activity against a range of kinases crucial in cancer and inflammation. These include receptor tyrosine kinases (RTKs) and serine/threonine kinases that are key nodes in major signaling pathways.

The table below summarizes representative inhibitory activities for various indole-containing compounds against several important kinase targets and cancer cell lines. This data illustrates the potential potency that can be achieved with the indole scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| Indole Derivatives | EGFR | 12.0 (for compound 10b) | A549 (Lung) | 0.012 (for compound 10b) | [1] |

| Indole Derivatives | - | - | K562 (Leukemia) | 0.010 (for compound 10b) | [1] |

| Bis-anilino Pyrimidine | PAK1 | < 0.3 | - | - | [2] |

| Bis-anilino Pyrimidine | PAK2 | 6.0 | - | - | [2] |

| Pyrazole-based Inhibitors | Akt1 | 1.3 | HCT116 (Colon) | 0.95 | [3] |

| Pyrazole-based Inhibitors | CDK14 | 88 | HCT116 (Colon) | 1.14 | [3] |

| 1H-indazole-3-amine Deriv. | - | - | K562 (Leukemia) | 2-10 fold activity range | [4] |

Note: The data presented are for various indole-containing heterocyclic compounds and are intended to be representative of the potential of this scaffold class.

Impact on Cellular Signaling Pathways

Kinase inhibitors derived from the indole scaffold often target critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. A primary example is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer. Indole-based compounds have been shown to inhibit kinases at various levels of this cascade, from upstream receptor tyrosine kinases (RTKs) like EGFR to downstream kinases like MEK and ERK.

Experimental Protocols for Kinase Inhibitor Characterization

The evaluation of a potential kinase inhibitor requires a multi-step process involving both biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay directly measures the catalytic activity of a purified kinase and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a common example that quantifies the amount of ADP produced during the kinase reaction.[5]

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate peptide

-

ATP (at a concentration near the Km for the kinase)

-

Test compound (e.g., this compound derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.

-

Add 2 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

-

Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescent signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

-

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase's activity.

Materials:

-

Cancer cell line of interest (e.g., A549, K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its synthetic accessibility via robust cross-coupling methodologies allows for rapid generation of diverse analogues for structure-activity relationship (SAR) studies. As suggested by data from related compounds, this chemical class has the potential to yield potent inhibitors of kinases that are highly relevant to cancer and other diseases.

Future efforts should focus on synthesizing and screening a library of derivatives based on this core to identify specific kinase targets. Subsequent optimization should aim to enhance potency, improve selectivity across the kinome to minimize off-target effects, and refine pharmacokinetic properties to develop candidates suitable for in vivo studies. The integration of computational modeling with empirical screening will be crucial in accelerating the discovery of the next generation of indole-based kinase inhibitors.

References

- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 6-Arylindoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 6-arylindoles have emerged as a promising class of compounds, particularly in the development of novel anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-arylindoles, focusing on their role as inhibitors of tubulin polymerization. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support ongoing research and drug development efforts.

Core Structure and Numbering

The foundational structure of the compounds discussed is the indole ring system. The numbering convention used throughout this guide is as follows:

Structure-Activity Relationship of 6-Aryl-3-Aroylindoles as Tubulin Polymerization Inhibitors

A significant body of research has focused on 6-aryl-3-aroylindoles as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These compounds are designed to interact with the colchicine binding site on the β-subunit of tubulin.

Quantitative SAR Data

The following tables summarize the in vitro activity of a series of 6-aryl-3-aroylindole analogues. The data is primarily drawn from studies on their efficacy against human breast cancer cell lines (MCF-7 and MDA-MB-231) and their direct inhibition of tubulin polymerization.

Table 1: Inhibition of Tubulin Polymerization by 6-Aryl-3-Aroylindole Analogues

| Compound | R1 (at C2) | R2 (Aroyl at C3) | R3 (Aryl at C6) | IC50 (µM)[1] |

| KGP591 | H | 3,4,5-trimethoxyphenyl | 4-hydroxyphenyl | 1.2 |

| Analogue A | H | 3,4,5-trimethoxyphenyl | phenyl | > 40 |

| Analogue B | H | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 1.5 |

| Analogue C | H | 4-methoxyphenyl | 4-hydroxyphenyl | 2.1 |

| Analogue D | CH3 | 3,4,5-trimethoxyphenyl | 4-hydroxyphenyl | 1.8 |

Table 2: Cytotoxicity of 6-Aryl-3-Aroylindole Analogues against Human Breast Cancer Cell Lines

| Compound | GI50 (µM) vs. MCF-7[1] | GI50 (µM) vs. MDA-MB-231[1] |

| KGP591 | 0.035 | 0.028 |

| Analogue A | > 10 | > 10 |

| Analogue B | 0.042 | 0.033 |

| Analogue C | 0.088 | 0.065 |

| Analogue D | 0.051 | 0.040 |

SAR Insights:

-

C6-Aryl Substituent: The presence of a hydroxyl or methoxy group on the C6-aryl ring, particularly at the para position, is crucial for potent activity. Unsubstituted phenyl at this position leads to a significant loss of both tubulin polymerization inhibition and cytotoxic effects.

-

C3-Aroyl Substituent: A 3,4,5-trimethoxyphenyl group at the C3-aroyl position is generally favored for high potency, a common feature in many colchicine-site inhibitors.

-

C2-Substituent: Small alkyl groups, such as methyl, at the C2 position are tolerated and can maintain potent activity.

Signaling Pathway and Mechanism of Action

6-Arylindoles, particularly those that inhibit tubulin polymerization, exert their anticancer effects by disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel compounds. The following are standard protocols for the key assays used to characterize 6-arylindoles.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.

Materials:

-

Purified bovine tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x tubulin polymerization buffer (160 mM PIPES, 4.0 mM MgCl2, 1.0 mM EGTA, 2 mM GTP, 30% glycerol, pH 6.9).

-

On ice, dilute the purified tubulin to a 2x working concentration (e.g., 4 mg/mL) in General Tubulin Buffer.

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

-

In each well, add 50 µL of the 2x tubulin solution.

-

Add 50 µL of the diluted test compound, control, or vehicle to the respective wells.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration.

-

Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Test compounds (dissolved in DMSO)

-

96-well, clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, controls, or vehicle.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) value.[3][4]

-

Experimental Workflow Visualization

The general workflow for screening and characterizing novel 6-arylindole derivatives is a multi-step process that progresses from initial synthesis to in vitro and potentially in vivo evaluation.

References

- 1. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery of Novel Indole-Based Agents

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with profound therapeutic implications. Its unique electronic properties and versatile chemical reactivity allow for the generation of diverse molecular architectures capable of interacting with a wide array of biological targets. This technical guide delves into the recent advancements in the discovery and development of novel indole-based therapeutic agents, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the quest for next-generation therapeutics.

Quantitative Analysis of Novel Indole-Based Therapeutic Agents

The therapeutic potential of newly synthesized indole derivatives is quantified through rigorous in vitro and in vivo evaluations. The following tables summarize the biological activities of representative novel indole-based compounds against various therapeutic targets, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Novel Indole Derivatives

| Compound Class | Specific Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Indole-Acrylamide | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | Tubulin Polymerization Inhibition | [1] |

| Indole-Sulfonamide | Compound 18 | HeLa (Cervical Cancer) | 0.24 | Tubulin Polymerization Inhibition | [2] |

| Indole-Chalcone | Compound 53 | HCT-116 (Colorectal Cancer) | Low Nanomolar | G2/M Phase Arrest, ROS Production | [3] |

| Indole-Triazole | Compound 54 | HepG2 (Hepatocellular Carcinoma) | 53.17 | Aurora kinase-1 & DNA topoisomerase-2 alpha inhibition | [3] |

| Pyrazolyl-s-triazine with Indole | Compound 16 | A549 (Lung Cancer) | 2.66 | Dual EGFR and CDK-2 Inhibition | [1] |

| Indole Derivative | Compound 29 | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | Dual Bcl-2 and Mcl-1 Inhibition | [1] |

Table 2: Anti-inflammatory and Antiviral Activity of Novel Indole Derivatives

| Compound Class | Specific Compound | Biological Target/Virus | IC50/EC50 (µM) | Mechanism of Action | Reference |

| Indole-2-one | Compound 7i | LPS-stimulated Macrophages | - | Inhibition of TNF-α, IL-6, COX-2, iNOS | [4] |

| Indole-Derived Thiourea | Compound 8 | HIV-1 | - | Reverse Transcriptase Inhibition | [5] |

| Bis-indole | Compound 6j | HIV-1 | 0.2 (EC50) | Fusion Inhibition (gp41) | [6][7] |

Detailed Experimental Protocols

The discovery of novel therapeutic agents relies on a battery of well-defined experimental procedures. This section provides detailed methodologies for key assays cited in the evaluation of indole-based compounds.

Synthesis of Novel Indole Derivatives

2.1.1. General Procedure for the Synthesis of Indole-Acrylamide Derivatives:

A common route to synthesize indole-acrylamide derivatives involves the condensation of an appropriate indole-3-aldehyde with a compound containing an active methylene group, followed by amidation.[8]

-

Step 1: Knoevenagel Condensation: To a solution of indole-3-carbaldehyde in a suitable solvent (e.g., pyridine or piperidine in ethanol), add an equimolar amount of an active methylene compound (e.g., malonic acid).

-

Reflux the reaction mixture for a specified period (e.g., 4-6 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated product, the corresponding indole-3-acrylic acid, is collected by filtration, washed with water, and dried.

-

Step 2: Amidation: To a solution of the synthesized indole-3-acrylic acid in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., EDC/HOBt or HBTU) and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the mixture at room temperature for 30 minutes, then add the desired amine.

-

Continue stirring at room temperature overnight.

-

Work up the reaction by washing with aqueous solutions (e.g., HCl, NaHCO3, and brine), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired indole-acrylamide derivative.

2.1.2. General Procedure for the Synthesis of Indole-Derived Thioureas:

The synthesis of indole-derived thioureas is typically achieved through the reaction of an indole-containing amine with an appropriate isothiocyanate.[5]

-

Dissolve the starting indole-containing amine (e.g., tryptamine) in an anhydrous solvent such as acetonitrile or tetrahydrofuran.

-

Add an equimolar amount of the desired aryl or alkyl isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure indole-derived thiourea.

In Vitro Biological Evaluation

2.2.1. MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test indole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][10]

2.2.2. Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1][2]

-

Reaction Setup: In a 96-well plate, add a solution of purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., PIPES buffer containing GTP and MgCl2).

-

Compound Addition: Add the test indole compound at various concentrations to the wells. Include a positive control (e.g., colchicine for inhibition or paclitaxel for stabilization) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is due to the light scattering by the newly formed microtubules.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value for inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of the compound to that of the control.

2.2.3. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[5]

-

Cell Treatment: Seed cells in 6-well plates and treat them with the indole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content of the cells.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in each phase of the cell cycle is then quantified.[11]

2.2.4. Western Blot Analysis for Protein Expression:

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, in response to drug treatment.[12][13]

-

Protein Extraction: Treat cells with the indole compound, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2 antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.[7]

Visualization of Key Pathways and Workflows

Diagrammatic representations of signaling pathways and experimental workflows are crucial for understanding the complex biological processes and experimental designs involved in drug discovery.

Conclusion and Future Directions

The indole nucleus continues to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Recent research has unveiled a plethora of indole derivatives with potent and selective activities against a range of diseases, including cancer, inflammation, and viral infections. The versatility of the indole ring allows for fine-tuning of physicochemical properties and biological activities through targeted chemical modifications, a strategy that has been effectively employed to enhance potency and reduce off-target effects.

The future of indole-based drug discovery lies in the integration of computational modeling with synthetic and biological approaches to design next-generation therapeutics with improved efficacy and safety profiles. A deeper understanding of the structure-activity relationships and the molecular interactions with their biological targets will pave the way for the development of highly selective and potent clinical candidates. The continued exploration of the vast chemical space around the indole scaffold promises to yield innovative treatments for a multitude of human diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchhub.com [researchhub.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.edx.org [courses.edx.org]

- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 2-(4-fluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(4-fluorophenyl)-1H-indole (CAS No. 782-17-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

2-(4-fluorophenyl)-1H-indole is a solid, off-white to beige powder at room temperature. Its core structure consists of a bicyclic indole ring system substituted with a 4-fluorophenyl group at the 2-position.

Table 1: Physical and Chemical Properties of 2-(4-fluorophenyl)-1H-indole

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀FN | [1] |

| Molecular Weight | 211.23 g/mol | [1] |

| Melting Point | 188-191 °C | [2] |

| Boiling Point (Predicted) | 389.1 ± 17.0 °C | [2] |

| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.51 ± 0.30 | [2] |

| LogP (Predicted) | 3.9 | [1] |

| Appearance | Off-white to beige powder | [3] |

Synthesis and Reactivity

The primary method for synthesizing 2-(4-fluorophenyl)-1H-indole is the Fischer indole synthesis . This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for the preparation of indoles. The general mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.

Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-1H-indole via Fischer Indole Synthesis

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.

Materials:

-

Phenylhydrazine

-

4-Fluoroacetophenone

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂)

-

Ethanol or other suitable solvent

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and 4-fluoroacetophenone (1 equivalent) in ethanol. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Cyclization: After the formation of the phenylhydrazone is complete, cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add polyphosphoric acid (a sufficient amount to ensure stirring). Heat the mixture to 100-120 °C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(4-fluorophenyl)-1H-indole.

Characterization:

The structure and purity of the synthesized 2-(4-fluorophenyl)-1H-indole can be confirmed by various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons of the indole and the 4-fluorophenyl rings, as well as the N-H proton of the indole.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals corresponding to the molecular structure.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the indole ring and C-F stretching of the fluorophenyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Diagram 1: Fischer Indole Synthesis Workflow

Caption: General workflow for the synthesis of 2-(4-fluorophenyl)-1H-indole.

Reactivity

The indole nucleus is known for its rich chemistry. The presence of the electron-rich pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions. The 4-fluorophenyl substituent can also influence the reactivity of the indole core through electronic effects.

Potential Biological Activities

While specific biological data for 2-(4-fluorophenyl)-1H-indole is limited in the public domain, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

Anticancer Potential

Numerous indole-containing compounds have demonstrated significant anticancer properties through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Some indole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The indole scaffold can serve as a template for designing inhibitors of various protein kinases involved in cancer cell signaling.

-

Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death in cancer cells through intrinsic and extrinsic pathways.

Derivatives of 2-phenylindole have been investigated as potential anticancer agents. For instance, some studies have explored the cytotoxic effects of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines, suggesting that the 2-(4-fluorophenyl) moiety can contribute to anticancer activity.[5]

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The proposed mechanisms of action include:

-

Inhibition of Biofilm Formation: Indole and its derivatives can interfere with bacterial communication systems (quorum sensing), thereby inhibiting the formation of biofilms.

-

Disruption of Cell Membranes: Some indole compounds can disrupt the integrity of bacterial cell membranes.

-

Enzyme Inhibition: Indole derivatives can inhibit essential bacterial enzymes.

A study on 2-(4-methylsulfonylphenyl) indole derivatives, which included a compound with a 3-((2-(4-fluorophenyl)hydrazono)methyl) substituent, showed antibacterial activity against several bacterial strains, including MRSA.[6] This suggests that the incorporation of a 4-fluorophenyl group in an indole structure could be a viable strategy for developing new antimicrobial agents.

Diagram 2: Potential Biological Activities of Indole Derivatives

Caption: Overview of potential biological activities of indole derivatives.

Future Directions

2-(4-fluorophenyl)-1H-indole represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to:

-

Conduct comprehensive in vitro and in vivo studies to elucidate its specific anticancer and antimicrobial activities.

-

Investigate its mechanism of action and identify the specific cellular targets and signaling pathways it modulates.

-

Synthesize and evaluate a library of derivatives to establish structure-activity relationships (SAR) and optimize its pharmacological properties.

This technical guide provides a foundational understanding of 2-(4-fluorophenyl)-1H-indole. The information presented herein should facilitate further research and development efforts aimed at harnessing the therapeutic potential of this and related indole compounds.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rsc.org [rsc.org]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

potential pharmacological targets of fluorinated indoles

An In-depth Technical Guide to the Potential Pharmacological Targets of Fluorinated Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a prominent heterocyclic structure found in a vast number of biologically active compounds and natural products. Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, make it a privileged motif in medicinal chemistry. The incorporation of fluorine atoms into the indole nucleus can significantly enhance the pharmacological properties of the resulting molecules. Fluorination is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, improve lipophilicity which can enhance membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby improving binding affinity to target proteins. Consequently, fluorinated indoles have emerged as a promising class of compounds with a broad spectrum of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities. This guide provides a detailed overview of the key pharmacological targets of fluorinated indoles, presenting quantitative data, experimental methodologies, and relevant signaling pathways to aid in future drug discovery and development efforts.

Pharmacological Targets and Quantitative Data

Fluorinated indoles have been shown to interact with a diverse range of biological targets. The strategic placement of fluorine can lead to highly potent and selective agents. The following tables summarize the quantitative data for several key targets.

Table 1: Antiviral Activity of Fluorinated Indoles (Primarily Anti-HIV-1)

| Compound Class/Example | Target/Assay | Cell Line | Activity Metric | Value |

| Fluorinated Indole-Carboxamides (19a-e) | HIV-1 Replication | CEM T-lymphocyte | EC₅₀ | 2.0–4.6 nM |

| Benzenesulfonyl Fluorinated-Indolecarboxamide (20h) | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | MT-4 | ED₅₀ | 0.5 nM |

| Benzenesulfonyl Fluorinated-Indolecarboxamide (20h) | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | C8166 | ED₅₀ | 0.8 nM |

| 7-Amide-Substituted 4-Fluoroindole (22) | HIV-1 Inhibition | - | EC₅₀ | 0.14 nM |

| Heteroaryl-Carboxamide 4-Fluoroindoles (23l-n, 23p) | HIV-1 Inhibition | - | EC₅₀ | 0.0058–0.057 nM |

| Tetrazole-Based 4-Fluoroindole Hybrid (24d) | HIV-1 Attachment | HIV-JRFL pseudotyped virus | EC₅₀ | 20 nM |

| Triazole-Based Fluoro-Arabinofuranoside Hybrids (1a, 1b, 1e) | HIV-1 Activity | - | EC₅₀ | 0.08–0.09 µM |

Table 2: Receptor and Enzyme Modulation by Fluorinated Indoles

| Compound Class/Example | Target | Assay Type | Activity Metric | Value |

| Fluorinated Indole Hybrids (76a-d, 77) | GPR119 Agonist | cAMP Reporter Assay | Activity | Nanoscale |

| Fluorinated-Pyrazole Hybrids (31, 32) | Bradykinin B2 (BK B2) Receptor Antagonist | - | IC₅₀ | ≤50 nM |

| Sunitinib (Fluorinated Indole Derivative) | Receptor Tyrosine Kinase (RTK) Inhibitor | - | - | FDA Approved |

| Flindokalner (BMS 204352) | Potassium Channel Opener | - | - | Bioactive |

| Vilazodone (Fluorinated Indole Derivative) | SERT Inhibitor & 5-HT₁ₐ Partial Agonist | - | - | FDA Approved |

Key Pharmacological Targets in Detail

-

HIV-1 Enzymes and Proteins : A significant area of research for fluorinated indoles has been in the development of anti-HIV agents. They have shown potent activity against several key viral targets:

-

Non-Nucleoside Reverse Transcriptase (NNRTIs) : These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting the conversion of viral RNA to DNA. Several benzenesulfonyl fluorinated-indolecarboxamide derivatives have demonstrated exceptionally potent activity, with ED₅₀ values in the low nanomolar and even sub-nanomolar range.

-

HIV-1 Attachment and Capsid : Other classes of fluorinated indoles act at different stages of the viral lifecycle. Tetrazole-based hybrids have been shown to inhibit viral attachment to host cells, while other compounds, like Lenacapavir, target the HIV capsid protein.

-

-

G-Protein Coupled Receptors (GPCRs) : This large family of receptors is a common target for many drugs.

-

GPR119 : This receptor is a target for anti-diabetic agents. Fluorinated indole hybrids have been identified as GPR119 agonists, demonstrating activity at the nanoscale in cAMP reporter assays.

-

Serotonin (5-HT) Receptors : The indole core is a bioisostere of the endogenous ligand serotonin. Fluorinated indoles like Vilazodone act as partial agonists at 5-HT receptors, a mechanism useful in treating depression. Dihydroergotamine, another indole-containing drug, targets 5-HT₁d receptors for the treatment of migraines.

-

-

Kinases :

-

Receptor Tyrosine Kinases (RTKs) : Sunitinib, a multi-targeted RTK inhibitor, features a fluorinated indole core and was approved by the FDA for treating renal cell carcinoma and gastrointestinal stromal tumors.

-

Pyruvate Dehydrogenase Kinase 1 (PDK1) : Fluorinated pyrazole-based heterocycles have been evaluated as PDK1 inhibitors for treating inflammatory diseases.

-

Experimental Protocols

The characterization of fluorinated indoles requires specific and robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Protocol 1: Anti-HIV-1 Activity (MTT Assay)

This protocol is used to determine the 50% effective dose

Unraveling the Biological Role of 6-(4-fluorophenyl)-1H-indole: A Review of Available Scientific Knowledge

A comprehensive review of existing scientific literature reveals a notable absence of specific research detailing the mechanism of action for the compound 6-(4-fluorophenyl)-1H-indole. While the indole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, this particular molecule has not been the subject of in-depth pharmacological studies that would elucidate its specific cellular targets and signaling pathways.

The indole nucleus is a prevalent feature in many natural and synthetic compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of a fluorine atom into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[5][6] Consequently, fluorophenyl-indole derivatives are a promising class of compounds for drug discovery.[5]

Scientific investigations have explored various derivatives of the 6-substituted-1H-indole and other fluorophenyl-indoles. For instance, research on other 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives has identified them as potential tubulin polymerization inhibitors with antitumor activity.[7] Similarly, various 2-aryl-1H-indole derivatives have been studied as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism to overcome antibiotic resistance.[8] Furthermore, other complex indole derivatives are being investigated for their potential in treating neurodegenerative diseases and cancer through various mechanisms.[3][9]

Despite the broad interest in related compounds, dedicated studies on this compound that would provide quantitative data on its biological activity (such as IC50 or Ki values), detailed experimental protocols for its evaluation, or diagrams of its signaling pathways are not available in the public domain.

While it is not possible to provide an in-depth technical guide on the specific mechanism of action for this compound at this time due to the lack of available research, the general biological importance of the indole and fluorophenyl scaffolds suggests that this compound could be a candidate for future investigation in various therapeutic areas.

Should research on the specific biological activities and mechanism of action of this compound become available, a detailed technical guide could be developed. In the interim, researchers and drug development professionals may find value in exploring the literature on structurally similar 6-aryl-1H-indole or fluorophenyl-indole derivatives to inform potential hypotheses about the activity of this specific compound.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Buy 7-(2-fluorophenyl)-1H-indole (EVT-8731431) [evitachem.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

synthesis and characterization of 6-substituted indoles

An In-depth Technical Guide to the Synthesis and Characterization of 6-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Specifically, substitution at the 6-position of the indole ring offers a strategic vector for modulating biological activity and physicochemical properties. However, the synthesis of 6-substituted indoles presents unique challenges, as electrophilic aromatic substitution reactions tend to favor the electron-rich pyrrole ring at the C3 position.[2][3] This guide provides a comprehensive overview of modern synthetic strategies to access these valuable compounds, along with the key analytical techniques for their characterization.

Part 1: Synthesis of 6-Substituted Indoles

Direct functionalization at the C6 position is often difficult due to the intrinsic reactivity of the indole nucleus.[3] Therefore, strategies either construct the indole ring with the desired C6-substituent already in place or employ directing groups to achieve regioselectivity.[3][4] Below are several prominent methods for synthesizing 6-substituted indoles.

Fischer Indole Synthesis

One of the most classic and versatile methods, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone.[5][6] To obtain a 6-substituted indole, a meta-substituted phenylhydrazine is used as the starting material.

Caption: General workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 6-Nitroindole via Fischer Indole Synthesis [7]

This protocol is adapted from the synthesis of nitroindoles using polyphosphoric acid (PPA) as the catalyst.[7]

-

Hydrazone Formation: The m-nitrophenylhydrazone of ethyl pyruvate is prepared as the starting material.

-

Cyclization: The prepared m-nitrophenylhydrazone is added to polyphosphoric acid.

-

Heating: The mixture is heated, which catalyzes the Fischer cyclization.[7] The key step is the ring closure effected by the acidic catalyst.[7]

-

Hydrolysis & Decarboxylation: The resulting ethyl 6-nitroindole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid.[7]

-

Final Product Formation: The nitroindole-2-carboxylic acid is then decarboxylated by heating to yield 6-nitroindole.[7]

| Starting Material | Product | Catalyst | Yield | Reference |

| Ethyl pyruvate m-nitrophenylhydrazone | 6-Nitroindole | Polyphosphoric Acid | Not specified | [7] |

| Ethyl indole-3-carboxylate (via nitration) | 6-Nitroindole | - | Not specified | [7] |

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne to form 2,3-disubstituted indoles.[8][9] To synthesize a 6-substituted indole, a 4-substituted-ortho-iodoaniline is used. The reaction is highly versatile, allowing for a wide variety of substituents on both the aniline and alkyne components.[8]

Caption: Key steps in the Larock Indole Synthesis.

Experimental Protocol: General Larock Indole Synthesis [8][10]

-

Reaction Setup: In a reaction vessel, the 4-substituted-ortho-iodoaniline, 2-5 equivalents of the disubstituted alkyne, a palladium(II) catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a chloride source (e.g., LiCl) are combined in a suitable solvent like DMF.[8]

-

Catalyst Activation: The Pd(II) source is reduced in situ to Pd(0), which is the active catalytic species.

-

Reaction Execution: The mixture is heated. The reaction proceeds through oxidative addition of the aniline to Pd(0), coordination and insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to yield the indole product.[8]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, diluted, and extracted. The final product is purified, typically by column chromatography.

| Aniline Component | Alkyne Component | Catalyst System | Yield | Reference |

| o-Iodoanilines | Internal Alkynes | Pd(OAc)₂ / Base | Good to Excellent | [8] |

| o-Bromoanilines | Internal Alkynes | Pd(OAc)₂ / P(t-Bu)₃ | >80% | [9] |

Note: Yields are general and highly dependent on specific substrates.

Heck Reaction-Based Syntheses

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be adapted for indole synthesis through an intramolecular cyclization.[11][12] This approach is particularly useful for constructing the indole core from appropriately substituted anilines. For instance, an intramolecular Heck cyclization of an o-halo-N-allylaniline derivative can yield an indole.

Caption: Intramolecular Heck reaction pathway for indole synthesis.

Experimental Protocol: Heck Cross-Coupling of 6-Bromoindole [13]

This protocol describes the functionalization of a pre-existing 6-substituted indole rather than its de novo synthesis, but the principles are relevant.

-

Reaction Setup: In a microwave vial, sodium tetrachloropalladate (Na₂PdCl₄, 5 mol%), a water-soluble ligand (e.g., sulfonated SPhos, 12.5 mol%), 6-bromoindole (1.0 equiv), sodium carbonate (Na₂CO₃, 2 equiv), and the desired alkene (1.5 equiv) are combined in a degassed water/acetonitrile (1:1) mixture.[13]

-

Heating: The reaction mixture is heated to 80 °C using conventional heating or a microwave reactor for the required time.[13]

-

Workup and Purification: Upon completion, the reaction mixture is worked up, and the product is purified by flash chromatography to yield the C6-alkenylated indole.[13]

| Substrate | Alkene | Catalyst System | Yield | Reference |

| 6-Bromoindole | Acrylic Acid | Na₂PdCl₄ / ˢSPhos | 85% | [13] |

| 6-Bromoindole | Styrene | Na₂PdCl₄ / ˢSPhos | 82% | [13] |

| 6-Bromoindole | N-vinyl-2-pyrrolidinone | Na₂PdCl₄ / ˢSPhos | 90% | [13] |

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[14][15] The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then cyclizes under harsh heating conditions, often with an acid catalyst, to form a 2-substituted indole.[14][16] Using a meta-substituted aniline allows for the synthesis of 4- and 6-substituted indoles.

Caption: Overview of the Bischler-Möhlau Indole Synthesis.

Experimental Protocol: General Bischler-Möhlau Synthesis [14][15]

-

Reactant Mixing: An α-bromo-acetophenone derivative is heated with a large excess of a meta-substituted aniline.

-

Intermediate Formation: The initial reaction forms an α-arylaminoketone intermediate.[15]

-

Cyclization: Continued heating, sometimes in the presence of the arylamine hydrochloride which acts as a catalyst, induces an electrophilic cyclization.[17]

-

Aromatization: The cyclized intermediate then aromatizes, often with the elimination of a molecule of aniline, to form the final indole product.[16]

-

Isolation: The product is isolated from the reaction mixture, which can be challenging due to the harsh conditions and excess starting material.

Note: This method often suffers from poor yields and a lack of regioselectivity, leading to mixtures of 4- and 6-substituted isomers, which has limited its modern applications.[15]

Part 2: Characterization of 6-Substituted Indoles

Once synthesized, the identity, purity, and structure of 6-substituted indoles must be confirmed through a combination of spectroscopic and analytical techniques.[18]

Caption: Standard workflow for the characterization of synthesized indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

-

¹H NMR: The proton NMR spectrum of a 6-substituted indole will show characteristic signals for the indole core protons. The substitution at C6 simplifies the aromatic region compared to unsubstituted indole. The coupling patterns (splitting) of the protons on the benzene ring (H4, H5, and H7) are diagnostic for confirming the 6-substitution pattern. The protons on the pyrrole ring (H1, H2, H3) also have characteristic chemical shifts.

-

¹³C NMR: The carbon NMR provides the number of unique carbon atoms and their electronic environment. The chemical shift of C6 will be significantly affected by the attached substituent.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified indole derivative in ~0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra using standard parameters.

Table of Spectroscopic Data for 6-Bromoindole

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR (in CDCl₃) | Characteristic peaks for indole protons, with splitting patterns confirming substitution at the 6-position. Specific shifts can be found in spectral databases. | [19][20] |

| ¹³C NMR (in CDCl₃) | Signals corresponding to the 8 carbon atoms of the indole core. The C6 signal is directly attached to the bromine. Expected shifts: ~102.6 (C3), ~114.2 (C6), ~121.8 (C5), ~122.5 (C4), ~124.9 (C2), ~126.9 (C7a), ~130.3 (C7), ~137.0 (C3a). | [21] |

| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z 195 and an M+2 peak at m/z 197 of nearly equal intensity, characteristic of the presence of one bromine atom. A major fragment is observed at m/z 116 (loss of Br). | [22] |

| Melting Point | 90-92 °C | [22] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

-